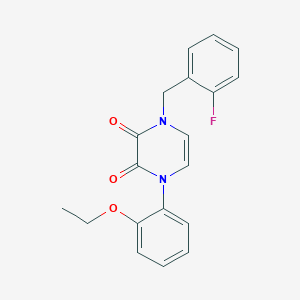

1-(2-ethoxyphenyl)-4-(2-fluorobenzyl)pyrazine-2,3(1H,4H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-ethoxyphenyl)-4-(2-fluorobenzyl)pyrazine-2,3(1H,4H)-dione, also known as EFDP, is a pyrazine derivative that has gained attention in the scientific community due to its potential applications in medicinal chemistry. EFDP has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments. In

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Synthesis of Analogous Compounds

A study by Singh and Tomassini (2001) focuses on the synthesis of flutimide analogues, including fully substituted pyrazine-2,6-diones, which have shown to selectively inhibit cap-dependent endonuclease activity of influenza virus A. This suggests a potential application in developing therapeutic agents for treating influenza infections. The synthesis includes specifically designed aromatic analogues of flutimide, some exhibiting significant improvement in activity (S. B. Singh & J. Tomassini, 2001).

Chemical Derivatives from Marine Algae

Research by Xu et al. (2012) identified a new bromophenol C-N coupled with diketopiperazine isolated from marine red alga Symphyocladia latiuscula. This compound represents another aspect of scientific research applications, emphasizing the exploration of marine resources for novel chemical entities with potential pharmacological properties (Xiuli Xu et al., 2012).

Pyrazine Chemistry and Thermal Eliminations

Another study by Blake, Porter, and Sammes (1972) delves into the chemistry of pyrazines, particularly focusing on thermal [1,4] eliminations from 3,6-di-hydropyrazines. This research contributes to the understanding of pyrazine chemistry, offering insights into synthetic pathways that may be relevant for designing compounds with desired biological activities (K. W. Blake et al., 1972).

Heterocyclic Compound Synthesis

Studies also explore the synthesis of heterocyclic compounds, such as 4H-thieno[3,4-c]pyrazole derivatives, demonstrating analgesic, anti-inflammatory, antipyretic, and platelet antiaggregating activities in preclinical models. These findings suggest that derivatives of the chemical structure could be synthesized and modified to enhance specific biological activities, offering potential therapeutic benefits (G. Menozzi et al., 1992).

Eigenschaften

IUPAC Name |

1-(2-ethoxyphenyl)-4-[(2-fluorophenyl)methyl]pyrazine-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O3/c1-2-25-17-10-6-5-9-16(17)22-12-11-21(18(23)19(22)24)13-14-7-3-4-8-15(14)20/h3-12H,2,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIUUXBOGFCTBKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2399738.png)

![N-(1-cyano-1-cyclopropylethyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2399741.png)

![2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2399745.png)

![1-(4-Ethylpiperazin-1-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2399758.png)